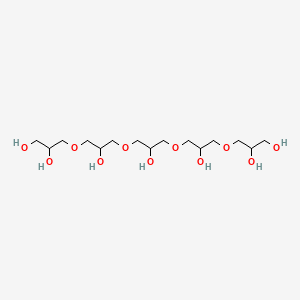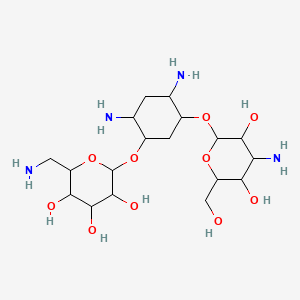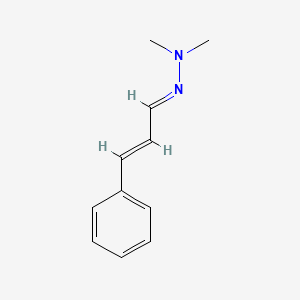![molecular formula C17H19Cl2NO2 B14161558 2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) CAS No. 3534-82-5](/img/structure/B14161558.png)
2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) is a chemical compound with the molecular formula C₁₇H₁₉Cl₂NO₂ and a molecular weight of 340.249 g/mol . It is known for its unique structure, which includes two 4-chloro-6-methylphenol groups linked by a methylimino bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) typically involves the reaction of 4-chloro-6-methylphenol with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) can be compared with other similar compounds such as:
2,2’-[(Methylimino)dimethanediyl]bis(6-methylphenol): This compound has a similar structure but lacks the chlorine atoms, which may result in different chemical and biological properties.
Bisphenol A: Although structurally different, bisphenol A is another phenolic compound used in various applications, and comparing their properties can highlight the unique aspects of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol).
Propriétés
Numéro CAS |
3534-82-5 |
|---|---|
Formule moléculaire |
C17H19Cl2NO2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
4-chloro-2-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol |
InChI |
InChI=1S/C17H19Cl2NO2/c1-10-4-14(18)6-12(16(10)21)8-20(3)9-13-7-15(19)5-11(2)17(13)22/h4-7,21-22H,8-9H2,1-3H3 |
Clé InChI |
DBBYXNQYGOLGJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)


![Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14161529.png)
![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)


![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
